1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one
Overview
Description
“1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one” is a chemical compound with the CAS Number: 1257078-94-6 . It has a molecular weight of 200.65 . The IUPAC name for this compound is 1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-3H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further investigation.Scientific Research Applications
Microwave-Assisted Synthesis
A study by Kamila et al. (2012) demonstrated the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas. This method highlights a novel approach to creating thiazole derivatives efficiently (Kamila, Mendoza, & Biehl, 2012).
Corrosion Inhibition Study
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the inhibition performances of thiazole and thiadiazole derivatives against the corrosion of iron. This research indicates the potential application of these compounds in corrosion inhibition, with theoretical data aligning well with experimental results (Kaya et al., 2016).
Biological Activity Evaluation
Poyraz et al. (2008) synthesized and evaluated the antimicrobial properties of 1-(1H-benzoimidazol-2-yl)-ethanone thiosemicarbazone and its cobalt complex against various human pathogenic bacteria and yeast, showing moderate antimicrobial activity. This study suggests potential biological applications of such compounds (Poyraz et al., 2008).
Antitumor Properties
Stevens et al. (1984) explored the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel compound with broad-spectrum antitumor activity. This research provided insights into the antitumor properties of imidazotetrazine derivatives (Stevens et al., 1984).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZUUAPVPDUAPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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